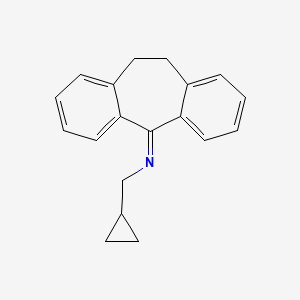
N-Cyclopropylmethyl-10,11-dihydro-5H-dibenzo-(a,d)-cyclohepten-5-imine
Cat. No. B1210373
Key on ui cas rn:
59864-46-9
M. Wt: 261.4 g/mol
InChI Key: FLYATLABCNXSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03954865
Procedure details


In a Carius tube is placed 4.52 g of N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, 9.2 g of cyclopropylmethylamine and 0.46 g of p-toluenesulfonic acid hydrate. The tube is sealed under vacuum and heated to 120° for 60 hours. The cooled tube is opened, the excess cyclopropylmethylamine is removed under vacuum, and the resiude is dissolved in ether. The solution is washed with aqueous sodium hydroxide solution and dried. The solvent is removed, and the residue is combined with the recovered cyclopropylmethylamine and 0.43 g of p-toluenesulfonic acid hydrate. The mixture is transferred to a Carius tube which is then sealed under vacuum and heated to 120° for an additional 30 hours to complete the reaction. The mixture is worked up as described above, and the crude product is crystallized from hexane to give 3.47 g (65%) of N-cyclopropylmethyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine, mp 98°-99°. An analytical sample (hexane) had mp 99°-100°. Nmr spectrum (in CDCl3): multiplets at τ 2.1-3.0 (8H), 6.1-7.5 (6H), 8.3-9.0 (1H) and 9.1-10.0 (4H). Anal. Calcd. for C19H19N: C, 87.31; H, 7.33; N, 5.36; Found: C, 87.52; H, 7.27; N, 5.53.
Name
N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine
Quantity
4.52 g
Type
reactant
Reaction Step One



[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]=[C:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2.[CH:18]1(CN)[CH2:20][CH2:19]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[CH:18]1([CH2:1][N:2]=[C:3]2[C:4]3[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=3[CH2:6][CH2:7][C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]2=3)[CH2:20][CH2:19]1 |f:2.3|
|
Inputs


Step One
|
Name
|
N-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-imine
|
|
Quantity
|
4.52 g
|
|
Type
|
reactant
|
|
Smiles
|
CN=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)CN
|
Step Three
|
Name
|
|
|
Quantity
|
0.46 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Four
[Compound]
|
Name
|
crude product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The tube is sealed under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 120° for 60 hours
|
|
Duration
|
60 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess cyclopropylmethylamine is removed under vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resiude is dissolved in ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution is washed with aqueous sodium hydroxide solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then sealed under vacuum
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 120° for an additional 30 hours
|
|
Duration
|
30 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is crystallized from hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)CN=C1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.47 g | |
| YIELD: PERCENTYIELD | 65% | |
| YIELD: CALCULATEDPERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
